molecular formula C21H21N3O5S B2411755 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2097894-86-3

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No. B2411755
CAS RN: 2097894-86-3
M. Wt: 427.48
InChI Key: BPZOFGFZHVJBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective and Antioxidant Effects

A study focused on the synthesis and evaluation of a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, including compounds closely related to the chemical structure , revealed significant neuroprotective and antioxidant activities. These compounds were evaluated using primary cultured rat cortical neuronal cells and in vitro cell-free bioassays. Among these derivatives, certain compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage and showed antioxidative properties, suggesting their potential as neuroprotective and antioxidant agents (Cho et al., 2015).

Synthesis and Application in Drug Development

The compound's synthesis process, involving complex chemical reactions to create novel derivatives, plays a crucial role in drug development. A study on the synthesis of novel benzofuran derivatives for their antimicrobial and antioxidant activities showcases the potential of such compounds in developing therapeutic agents. These compounds demonstrated excellent antibacterial and antifungal properties and significant antioxidant potential, highlighting their relevance in medicinal chemistry and pharmaceutical research (Raghavendra et al., 2016).

Potential Antitumor Agents

Research on benzothiazole derivatives has shown that these compounds, including structures related to the specified chemical, exhibit potent antitumor activities. The design and synthesis of these derivatives were based on their selective cytotoxicity against tumorigenic cell lines, indicating their potential as antitumor agents. This research underscores the importance of chemical synthesis in exploring new therapeutic avenues for cancer treatment (Yoshida et al., 2005).

Antimicrobial Screening

Innovative derivatives of benzofuran have been synthesized and evaluated for their antimicrobial efficacy. These studies contribute to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance. The exploration of such compounds in scientific research underlines the potential of benzofuran derivatives in contributing to the pharmaceutical arsenal against pathogenic microorganisms (Idrees et al., 2019).

properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-28-18-8-4-5-14-13-19(29-20(14)18)21(25)22-11-12-23-16-6-2-3-7-17(16)24(15-9-10-15)30(23,26)27/h2-8,13,15H,9-12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZOFGFZHVJBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C4=CC=CC=C4N(S3(=O)=O)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.